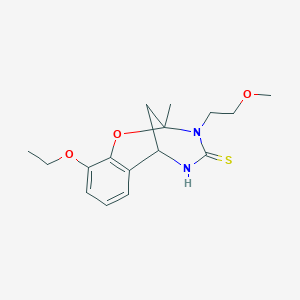

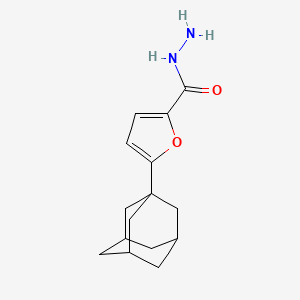

5-(1-Adamantyl)-2-furohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adamantane is a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . As members of the larger family of diamondoids, these caged hydrocarbons are so named because they are nanoscale substructures of the sp3-hybridized diamond lattice and are characterized by a high degree of symmetry .

Synthesis Analysis

The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, five pyrazole-based adamantyl heterocyclic compounds were synthesized by condensation of 1-adamantyl chalcone with substituted phenylhydrazine .Molecular Structure Analysis

The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .Chemical Reactions Analysis

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The most significant therapeutic applications of the chalcones are their antibacterial , antifungal , antimicrobial , anticancer , antioxidant , and anti-inflammatory activities.Physical And Chemical Properties Analysis

Adamantanes are a fascinating class of polycyclic hydrocarbons that have unique physical and chemical properties . They are characterized by a high degree of symmetry .科学的研究の応用

Antiviral and Antimicrobial Properties

Adamantane derivatives have been investigated for their antiviral and antimicrobial activities. For instance, the synthesis and structural analysis of novel 2-adamantyl-5-aryl-2H-tetrazoles revealed that some compounds exhibited moderate inhibitory activity against the influenza A (H1N1) virus, with a selectivity index significantly higher than that of the reference drug rimantadine (Mikolaichuk et al., 2021). Additionally, adamantane-based carbothioamides were synthesized and tested for their antimicrobial activity against various pathogenic strains, showing potent antibacterial activity against certain microorganisms (Al-Abdullah et al., 2015).

Antitrypanosomal Activity

Hydrazones of 5-nitro-2-furaldehyde with adamantanealkanohydrazides demonstrated significant trypanocidal activity against Trypanosoma brucei and Trypanosoma cruzi, with some compounds showing activity greater than the therapeutic agent nifurtimox. These findings underscore the potential of adamantane derivatives in developing treatments for trypanosomiasis (Foscolos et al., 2016).

Anticancer and Anti-inflammatory Applications

Adamantane derivatives have also been explored for their anticancer and anti-inflammatory properties. For example, synthesis and bioactivity studies of hydrazide-hydrazones with the 1-adamantyl-carbonyl moiety showed potential antibacterial activity against Gram-positive bacteria and Candida albicans, as well as cytotoxicity against human cancer cell lines (Pham et al., 2019). Furthermore, S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols were synthesized and exhibited potent antibacterial activity and significant anti-inflammatory effects in animal models (Al-Abdullah et al., 2014).

Chemical Stability and Corrosion Inhibition

The stability and potential as corrosion inhibitors of adamantane derivatives have been a subject of study as well. Thiocarbohydrazones based on adamantane demonstrated efficient corrosion inhibition for hydrochloric acid pickling of C-steel, indicating the utility of these compounds in industrial applications (Sayed & El-Lateef, 2020).

将来の方向性

Adamantyl-based compounds are commercially important in the treatments for neurological conditions and type-2 diabetes, aside from their anti-viral abilities . Their values in drug design are chronicled as multi-dimensional . Future research may focus on the synthesis of new adamantane derivatives and their potential applications in various fields .

作用機序

Target of Action

Adamantane derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . The adamantyl group, derived from adamantane, is a bulky pendant group used to improve the thermal and mechanical properties of polymers .

Mode of Action

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The adamantyl group is known to interact with its targets, leading to changes in their function .

Biochemical Pathways

Adamantane derivatives are known to influence various biochemical pathways due to their high reactivity

Pharmacokinetics

Adamantane derivatives are known to have desirable pharmacokinetic properties that contribute to their lower variability and low potential for drug interaction .

Result of Action

Adamantane derivatives are known for their wide range of biological activities, including antiviral, antimicrobial, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets.

Action Environment

The adamantyl group is known to improve the thermal and mechanical properties of polymers, suggesting that it may confer stability under various environmental conditions .

特性

IUPAC Name |

5-(1-adamantyl)furan-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c16-17-14(18)12-1-2-13(19-12)15-6-9-3-10(7-15)5-11(4-9)8-15/h1-2,9-11H,3-8,16H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQBKUAYJWOXZTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(O4)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2935731.png)

![3-benzyl-N-(3,4-difluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2935736.png)

![Methyl 2-[[(2-amino-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2935741.png)

![Methyl 3-(2H-benzo[d][1,2,3]triazol-2-yl)propanoate](/img/structure/B2935742.png)

![3-[3,4-Dihydro-2H-chromen-4-yl(prop-2-enoyl)amino]propanamide](/img/structure/B2935744.png)

![N-(5-(pyrazine-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2935745.png)